molecular formula C10H12FN5Na3O13P3 B10854678 F-ara-ATP (trisodium)

F-ara-ATP (trisodium)

Cat. No.: B10854678
M. Wt: 591.12 g/mol
InChI Key: ABCNYMXTKKBAHQ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Fludarabine triphosphate trisodium, commonly referred to as F-ara-ATP trisodium, is a potent and specific inhibitor of DNA primase. It is the active metabolite of fludarabine, a nucleoside analog used primarily in the treatment of hematological malignancies such as chronic lymphocytic leukemia. The compound is known for its ability to inhibit DNA synthesis, making it a valuable tool in both clinical and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fludarabine triphosphate trisodium involves the phosphorylation of fludarabine, which is a nucleoside analog. The process typically includes the following steps:

Industrial Production Methods

Industrial production of fludarabine triphosphate trisodium involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions

Fludarabine triphosphate trisodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving fludarabine triphosphate trisodium include:

Scientific Research Applications

Fludarabine triphosphate trisodium has a wide range of scientific research applications, including:

Mechanism of Action

Fludarabine triphosphate trisodium exerts its effects primarily through the inhibition of DNA synthesis. The compound targets several key enzymes involved in DNA replication, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fludarabine triphosphate trisodium is unique in its ability to inhibit both DNA and RNA synthesis, making it a versatile tool in cancer therapy. Its high specificity for DNA primase and its ability to induce apoptosis in malignant cells further distinguish it from other nucleoside analogs .

Properties

Molecular Formula

C10H12FN5Na3O13P3

Molecular Weight

591.12 g/mol

IUPAC Name

trisodium;[[[5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H15FN5O13P3.3Na/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3

InChI Key

ABCNYMXTKKBAHQ-UHFFFAOYSA-K

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)F)N.[Na+].[Na+].[Na+]

Origin of Product

United States

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